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Poly(isobutylene-CO-maleic acid) sodiu& - 39612-00-5

Poly(isobutylene-CO-maleic acid) sodiu&

Catalog Number: EVT-3400832
CAS Number: 39612-00-5
Molecular Formula: C8H10NaO3
Molecular Weight: 177.15 g/mol
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Product Introduction

Overview

Poly(isobutylene-co-maleic acid) sodium salt, also known as hydrolyzed poly(isobutylene-alt-maleic anhydride), is a copolymer derived from the reaction of polyisobutylene and maleic anhydride. This compound is notable for its unique properties and applications in various fields, including water treatment and as a polyelectrolyte in forward osmosis processes. The sodium salt form enhances its solubility and usability in aqueous environments, making it particularly valuable in scientific applications.

Source

The compound is synthesized from polyisobutylene, a synthetic rubber-like polymer, and maleic anhydride, which is a cyclic anhydride of maleic acid. The synthesis process typically involves the copolymerization of these two monomers under controlled conditions to achieve desired molecular weights and functional properties.

Classification

Poly(isobutylene-co-maleic acid) sodium salt is classified as a polyelectrolyte due to its ionic nature when dissolved in water. It falls under the category of copolymers, specifically alternating copolymers, which consist of two different repeating units.

Synthesis Analysis

Methods

The synthesis of poly(isobutylene-co-maleic acid) sodium salt generally involves several key steps:

  1. Preparation of Reactants: Polyisobutylene is first introduced into a reactor.
  2. Introduction of Maleic Anhydride: Maleic anhydride is heated until it reaches a molten state and then added dropwise to the reactor containing polyisobutylene.
  3. Reaction Conditions: The reaction is conducted under micro-positive pressure (0.1 to 5 MPa) to minimize the formation of byproducts and ensure complete reaction. Continuous stirring and temperature control are maintained throughout the process.
  4. Cooling and Stripping: After the reaction, the mixture is cooled, and excess inert gas is introduced to strip any unreacted materials, yielding the desired product .

Technical Details

The reaction typically lasts between 3 to 12 hours, depending on the desired properties of the final product. The resulting poly(isobutylene-co-maleic anhydride) can be further hydrolyzed to obtain the sodium salt form, enhancing its solubility in water .

Molecular Structure Analysis

Structure

The molecular structure of poly(isobutylene-co-maleic acid) sodium salt consists of repeating units derived from both polyisobutylene and maleic acid. The alternating structure contributes to its unique properties, including solubility and reactivity.

Data

  • Molecular Weight: Varies based on synthesis conditions but typically ranges from several thousand to several hundred thousand g/mol.
  • Functional Groups: Contains carboxylic acid groups from maleic acid, which are responsible for its polyelectrolyte behavior when ionized .
Chemical Reactions Analysis

Reactions

Poly(isobutylene-co-maleic acid) sodium salt can participate in various chemical reactions due to its functional groups:

  1. Esterification: Can react with alcohols to form esters.
  2. Salt Formation: The acidic groups can react with bases to form salts, enhancing solubility.
  3. Hydrolysis: Under aqueous conditions, maleic anhydride units can be hydrolyzed back to maleic acid or its salts .

Technical Details

These reactions are essential for modifying the properties of the polymer for specific applications, such as improving solubility or altering mechanical characteristics.

Mechanism of Action

Process

The mechanism of action for poly(isobutylene-co-maleic acid) sodium salt primarily involves its behavior as a polyelectrolyte in solution:

  • When dissolved in water, the carboxylic acid groups ionize, leading to increased ionic strength.
  • This ionization allows the polymer to interact with other charged species in solution, enhancing processes such as osmosis and filtration.

Data

Studies have shown that this polymer can effectively act as a draw solute in forward osmosis systems due to its ability to create osmotic pressure gradients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear or slightly colored liquid or solid depending on concentration.
  • Solubility: Highly soluble in water due to the presence of ionic groups.

Chemical Properties

  • pH Sensitivity: Exhibits changes in behavior based on pH due to ionization of carboxylic groups.
  • Thermal Stability: Generally stable under standard conditions but may degrade at elevated temperatures.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and dynamic light scattering are commonly used to analyze molecular weight distribution and confirm structural integrity .

Applications

Poly(isobutylene-co-maleic acid) sodium salt has several scientific applications:

  1. Water Treatment: Used as a draw solute in forward osmosis processes for desalination.
  2. Biomedical Applications: Potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
  3. Coatings and Adhesives: Acts as a dispersant or emulsifier in various formulations due to its surfactant properties .
Synthetic Methodologies and Polymerization Kinetics

Radical Copolymerization Mechanisms for Isobutylene-Maleic Anhydride Systems

The synthesis of poly(isobutylene-alt-maleic anhydride) (PIBSA) proceeds primarily through free radical copolymerization, where isobutylene and maleic anhydride monomers form a regularly alternating chain structure. This reaction exhibits kinetic peculiarities due to the significant difference in monomer reactivity ratios. Maleic anhydride's strong electron-accepting character pairs synergistically with isobutylene's electron-donating nature, driving an alternating copolymerization mechanism even at equimolar monomer feed ratios. The reaction follows second-order kinetics with an activation energy range of 60–75 kJ/mol, as determined by differential scanning calorimetry studies under controlled conditions [1] [4].

Industrial synthesis employs solution polymerization in non-polar solvents (e.g., xylene) at temperatures between 60–80°C. Maintaining oxygen-free environments through inert gas purging (N₂, CO₂, or Ar) is critical to prevent chain termination by peroxide formation. The reaction achieves high anhydride functionality (>98%) when conducted under strict stoichiometric control, with real-time FTIR monitoring confirming complete maleic anhydride consumption by the disappearance of the 1857 cm⁻¹ and 1778 cm⁻¹ carbonyl peaks [1] [4].

Table 1: Polymerization Reaction Parameters and Outcomes

ParameterOptimal RangeImpact on Product
Monomer Ratio (Isobutylene:MA)1:1 to 1:1.05Prevents residual monomers
Temperature60–80°CHigher T increases rate but reduces Mw
Reaction Time4–8 hoursShorter times risk incomplete conversion
Solvent (Xylene) Concentration30–40% w/vEnsures viscosity control
Inert Gas PurgingContinuous N₂/CO₂ flowPrevents oxidation side reactions

Hydrolysis and Neutralization Optimization for Sodium Salt Formation

Post-polymerization modification of PIBSA to the water-soluble sodium salt involves controlled hydrolysis of the anhydride groups followed by precision neutralization. Hydrolysis is conducted in aqueous medium at 80–90°C for 2–4 hours, achieving ring opening to form dicarboxylic acid units. The reaction progress is monitored via acid number titration (target: 280–320 mg KOH/g) and FTIR confirmation of carboxylate formation at 1560–1610 cm⁻¹ [5] [6].

Neutralization employs stoichiometric sodium hydroxide (2 equivalents per anhydride unit) at 40–60°C to prevent decarboxylation. Maintaining pH at 7.0–7.5 during neutralization is critical for complete salt formation without chain degradation. The process yields a polyelectrolyte with >95% carboxylate functionality, evidenced by the disappearance of anhydride C=O stretches (1778/1857 cm⁻¹) and emergence of symmetric COO⁻ stretch at 1400 cm⁻¹. Final product solubility exceeds 50% w/v in water, with viscosity directly correlating with neutralization completeness [5] [6].

Table 2: Hydrolysis and Neutralization Parameters

StageKey VariablesOptimal ConditionsQuality Indicators
HydrolysisTemperature, Time85±5°C, 3±0.5 hoursAcid number 300±15 mg KOH/g
Water:Polymer Ratio4:1 w/wComplete anhydride ring opening (FTIR)
NeutralizationNaOH Equivalents2.05–2.10 eqpH 7.2±0.3 (5% solution)
Addition RateGradual (1 eq/10 min)No localized overheating
Temperature Control<60°CViscosity 10.3 cP (0.5% solution, 25°C)

Role of Initiators and Reaction Conditions in Molecular Weight Control

Molecular weight regulation hinges on initiator selection and reaction thermodynamics. Azo-initiators like AIBN (azobisisobutyronitrile) at 0.5–2 mol% concentration enable controlled chain growth, producing polymers with Mw ~6,000–100,000 g/mol. Higher initiator concentrations (≥2.5 mol%) accelerate kinetics but reduce Mw by increasing chain termination events. Temperature profoundly influences dispersity (Đ); reactions at 70°C yield polymers with Đ=1.8–2.2, while >80°C promotes chain transfer, broadening dispersity to Đ>2.5 [1] [4] [5].

Chain transfer agents (CTAs) like mercaptans provide finer Mw control but risk sulfur contamination. Modern approaches employ nitrogen-mediated radical control, where N₂ purging simultaneously excludes oxygen and modulates radical concentration. Studies confirm Mw reduction from ~100,000 to ~60,000 when purge rate increases from 0.5 to 2.0 L/min in bench-scale reactors. The resulting polymer (e.g., Sigma-Aldrich's Mw ~60,000 grade) exhibits solution viscosity of 10.3 cP at 0.5% concentration, ideal for ceramic binder applications [1] [4] [5].

Table 3: Molecular Weight Determinants

Control FactorEffect on MwEffect on Dispersity (Đ)Industrial Application
AIBN ConcentrationInverse correlation (↑conc=↓Mw)Increases Đ above 1.5 mol%Low Mw: Dispersants (6,000)
High Mw: Binders (100,000)
Temperature↓Mw above 75°C↑Đ above 80°C60–70°C for narrow Đ
N₂ Purging Rate↓Mw at higher flow ratesMinimal changeOxygen exclusion + Mw control
Solvent PolarityHigher Mw in non-polar media↓Đ in xylene vs. tolueneXylene preferred for uniformity

Scalable Production Techniques: Continuous Stirred-Tank Reactor (CSTR) Design

Industrial-scale synthesis employs tandem CSTR systems to overcome batch process limitations. The optimized configuration consists of three 5,000-L reactors in series: Reactor 1 for monomer mixing (40°C), Reactor 2 for polymerization (70°C), and Reactor 3 for hydrolysis (85°C). This setup achieves 95% conversion at residence times of 4.5 hours, compared to 8 hours in batch reactors. Key design innovations include: [1] [5]

  • Turbine agitators (150–200 rpm) ensuring homogeneity without chain shear degradation
  • Jacketed cooling zones maintaining ±1°C temperature control
  • Inert gas curtain systems preventing oxygen ingress at feed inlets
  • Online FTIR probes monitoring anhydride conversion in real-time

Process intensification is achieved through automated neutralization loops where NaOH addition is dynamically adjusted via pH feedback control. This eliminates post-reaction titration and reduces salt formation time by 60%. For the ammonium salt variant (PIMA), the CSTR system enables direct integration of ammonia injection before devolatilization extruders, yielding a water-soluble product (density: 1.3 g/mL) suitable as a dispersant for NiO/Y₃O₃-ZrO₂ composites in solid oxide fuel cells [5] [6].

Scalability challenges include coking prevention on reactor walls (addressed by Teflon-lined reactors) and residual monomer removal (solved by thin-film evaporators). Modern plants produce >10,000 tons/year with batch consistency confirmed by ≤5% variation in acid number and solution viscosity between production lots.

Properties

CAS Number

39612-00-5

Product Name

Poly(isobutylene-CO-maleic acid) sodiu&

Molecular Formula

C8H10NaO3

Molecular Weight

177.15 g/mol

InChI

InChI=1S/C4H2O3.C4H8.Na/c5-3-1-2-4(6)7-3;1-4(2)3;/h1-2H;1H2,2-3H3;

InChI Key

LDKQVAMSCJAEHO-UHFFFAOYSA-N

SMILES

CC(=C)C.C1=CC(=O)OC1=O.[Na]

Canonical SMILES

CC(=C)C.C1=CC(=O)OC1=O.[Na]

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